![molecular formula C5H4BF3N2O2 B13911978 [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid: is a boronic acid derivative with the molecular formula C5H4BF3N2O2 and a molecular weight of 191.9 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid typically involves the introduction of the boronic acid group to the pyrimidine ring. One common method is the borylation of halogenated pyrimidine derivatives using palladium-catalyzed reactions. For example, 6-bromo-4-(trifluoromethyl)pyrimidine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, or water.
Major Products: The major products formed from reactions involving [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Drug Discovery:
Industry:
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to the palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenyl]boronic acid
- [4-(Trifluoromethyl)pyridine-2-yl]boronic acid
Comparison: Compared to other boronic acids, [6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid offers unique reactivity due to the presence of the trifluoromethyl group and the pyrimidine ring. This combination enhances its stability and reactivity in cross-coupling reactions, making it a preferred choice for specific synthetic applications .
Properties
Molecular Formula |
C5H4BF3N2O2 |
|---|---|
Molecular Weight |
191.91 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-4(6(12)13)11-2-10-3/h1-2,12-13H |
InChI Key |
JNUOBGIRJXELFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=N1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


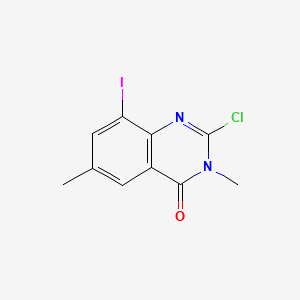
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
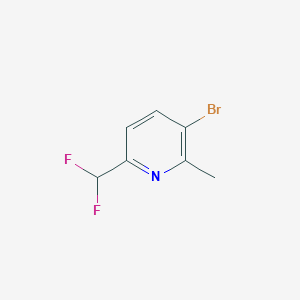
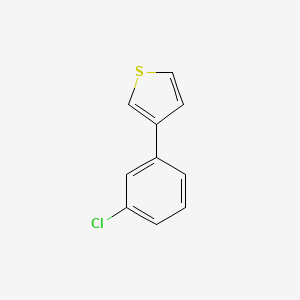
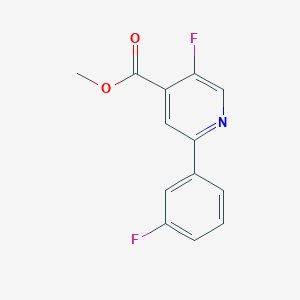
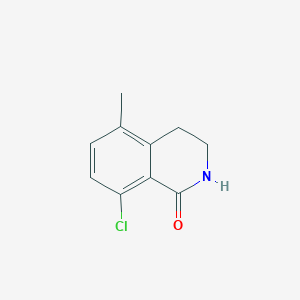

![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)

